Ac-Lys(Z)-OH

Overview

Description

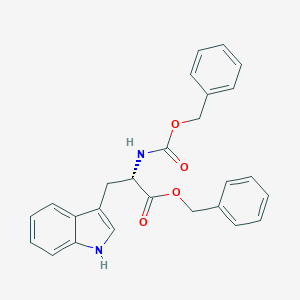

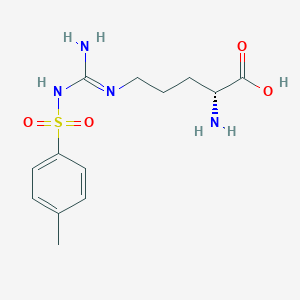

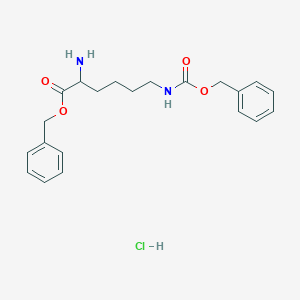

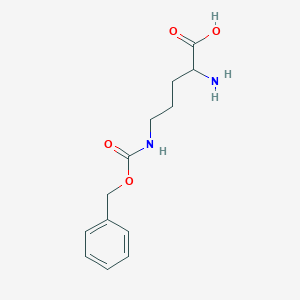

The compound Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine (Ac-Lys(Z)-OH) is a derivative of the amino acid lysine. It is characterized by the presence of an acetyl group at the alpha-amino position and a benzyloxycarbonyl (Z) group at the epsilon-amino position. This compound is commonly used in peptide synthesis and as a building block in the preparation of more complex molecules.

Mechanism of Action

Target of Action

Ac-Lys(Z)-OH, also known as acetylated lysine, primarily targets histone deacetylases (HDACs), particularly HDAC6 . HDACs are considered promising epigenetic targets for chemical protein degradation due to their diverse roles in physiological cellular functions and in the diseased state . HDAC6 is highly expressed in several types of cancers and is linked to the aggressiveness of tumors .

Mode of Action

This compound interacts with its targets by mimicking the physiological protein degradation system, namely, the ubiquitin-proteasome system (UPS) . It acts as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that hijacks the cell’s UPS . The compound’s interaction with HDAC6 leads to the inhibition of HDAC6 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein acetylation pathway . Protein acetylation is a post-translational modification regulated by enzymes of opposing function, lysine acetyltransferases (KATs) and deacetylases (KDACs) . This compound, as an acetylated lysine, plays a significant role in this pathway.

Pharmacokinetics

It is known that the compound’s bioavailability and stability can be influenced by various factors, including its hydrophobicity . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The action of this compound results in the inhibition of HDAC6, leading to changes in the acetylation status of proteins . This can have a major impact on the function, structure, stability, and location of thousands of proteins involved in diverse cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the hydrophobicity of its environment . Additionally, the compound’s action can be influenced by the presence of other molecules in its environment, such as other proteins or enzymes .

Biochemical Analysis

Biochemical Properties

Ac-Lys(Z)-OH is involved in a wide range of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with histones and transcription factors, thereby playing a significant role in transcriptional regulation . The nature of these interactions is largely dependent on the specific context and the proteins involved .

Cellular Effects

The effects of this compound on cells are diverse and far-reaching. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to regulate metabolic enzymes and control reactive oxygen species (ROS) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit histone deacetylase 6 (HDAC6), a protein that is highly expressed in several types of cancers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it has been found to have extensive regulatory functions in metabolic regulation and chemotaxis controlling in bacteria .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. While specific details about the subcellular localization of this compound are currently limited, it is known that post-translational modifications can direct proteins to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine typically involves the protection of the amino groups of lysine. The alpha-amino group is acetylated using acetic anhydride, while the epsilon-amino group is protected with a benzyloxycarbonyl group using benzyloxycarbonyl chloride. The reaction conditions often include the use of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine undergoes various chemical reactions, including:

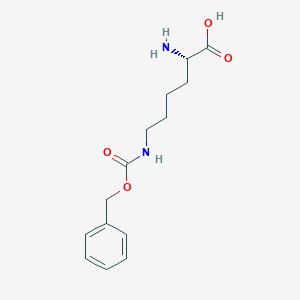

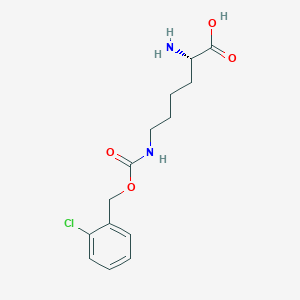

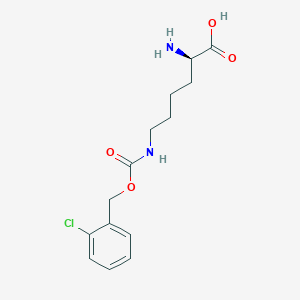

Hydrolysis: The benzyloxycarbonyl group can be removed by hydrogenation or treatment with strong acids, yielding free lysine.

Acylation: The acetyl group can be replaced with other acyl groups through nucleophilic substitution reactions.

Deprotection: The benzyloxycarbonyl group can be removed under mild acidic conditions or by catalytic hydrogenation.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the benzyloxycarbonyl group.

Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid is used to remove the benzyloxycarbonyl group.

Nucleophilic Substitution: Acyl chlorides or anhydrides are used to introduce different acyl groups.

Major Products Formed

Free Lysine: Obtained after the removal of both the acetyl and benzyloxycarbonyl groups.

Acylated Lysine Derivatives: Formed by replacing the acetyl group with other acyl groups.

Scientific Research Applications

Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine is widely used in scientific research due to its versatility and stability. Some of its applications include:

Peptide Synthesis: Used as a protected lysine derivative in the synthesis of peptides and proteins.

Bioconjugation: Employed in the preparation of bioconjugates for drug delivery and diagnostic applications.

Enzyme Inhibition Studies: Used as a substrate or inhibitor in studies involving lysine-modifying enzymes such as histone deacetylases.

Structural Biology: Utilized in the preparation of modified proteins for structural and functional studies.

Comparison with Similar Compounds

Similar Compounds

Nα-Acetyl-L-lysine: Lacks the benzyloxycarbonyl group, making it less versatile in peptide synthesis.

Nα-Benzyloxycarbonyl-L-lysine: Lacks the acetyl group, limiting its use in certain synthetic applications.

Nα-Acetyl-Nε-tert-butoxycarbonyl-L-lysine: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, offering different protection and deprotection properties.

Uniqueness

Nα-Acetyl-Nε-benzyloxycarbonyl-L-lysine is unique due to the presence of both acetyl and benzyloxycarbonyl groups, providing dual protection for the amino groups of lysine. This dual protection enhances its stability and versatility in synthetic applications, making it a valuable compound in peptide synthesis and other biochemical research.

Properties

IUPAC Name |

(2S)-2-acetamido-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-12(19)18-14(15(20)21)9-5-6-10-17-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUVJQBGBKAJMS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

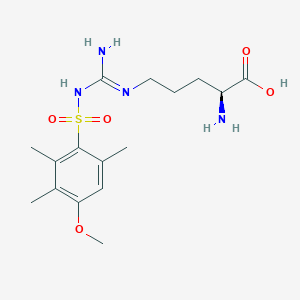

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)